molecular formula C19H16BrN3O2S B2527527 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide CAS No. 865180-48-9

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide

Cat. No.: B2527527
CAS No.: 865180-48-9
M. Wt: 430.32
InChI Key: GOUDUZLFCIHJJF-QOCHGBHMSA-N
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Description

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide is a benzothiazole-derived compound characterized by a unique Z-configuration imine group, an acetamido substituent at the 6-position of the benzothiazole ring, and a 3-bromobenzamide moiety. The allyl group at the 3-position introduces steric and electronic effects that influence its reactivity and biological interactions.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h3-8,10-11H,1,9H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUDUZLFCIHJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Ring Construction

The benzothiazole scaffold forms the foundation of the target molecule. Two primary approaches dominate the literature:

Cyclocondensation of o-Substituted Anilines

A widely adopted method involves the reaction of 2-aminothiophenol derivatives with α-halo carbonyl compounds. For instance, 3-(2-chloroacetamido)benzoic acid (int-I ) can be synthesized by treating m-aminobenzoic acid with chloroacetyl chloride in ethanol, as demonstrated in the synthesis of analogous benzothiazole-containing benzamides. Subsequent cyclization with potassium carbonate yields the thiazole ring.

Key reaction conditions :

  • Solvent: Ethanol or DMF
  • Base: K₂CO₃ or NaH
  • Temperature: Reflux (80–120°C)
  • Yield: 60–85%

Photocatalytic Benzothiazole Formation

Recent advances utilize FeCl₃/TBAB as a photocatalyst under blue light (440 nm) to construct benzothiazoles from bis(o-aminophenyl*) disulfide and alcohols. This method offers mild conditions (room temperature, open-air) and avoids harsh reagents. For the target compound, substituting the alcohol with allyl alcohol could introduce the allyl group during cyclization.

Optimized parameters :

  • Catalyst: 15 mol% FeCl₃ + 15 mol% TBAB
  • Light source: 50 W blue LED
  • Solvent: MeCN
  • Yield: 55–70%

Functionalization of the Benzothiazole Core

Introduction of the Acetamido Group at Position 6

Regioselective acetylation requires nitration followed by reduction and acetylation:

  • Nitration : Treat the benzothiazole intermediate with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 6.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Acetylation : React with acetic anhydride in pyridine to form the acetamido moiety.

Critical considerations :

  • Nitration position is controlled by directing effects of existing substituents.
  • Over-reduction risks require careful monitoring of hydrogenation conditions.

Allylation at Position 3

The allyl group is introduced via nucleophilic substitution or Pd-catalyzed coupling:

Alkylation with Allyl Bromide
  • Conditions : Benzothiazole, allyl bromide, NaH in DMF, 60°C, 4 h.
  • Yield : 70–80%.
  • Mechanism : Deprotonation at position 3 followed by SN2 attack.
Pd-Catalyzed Allylic Amination

Using Pd(OAc)₂/L1 (BINAP) with allyl acetate under inert atmosphere enhances regioselectivity.

  • Advantage : Tolerates electron-withdrawing groups.
  • Yield : 65–75%.

Imine Bond Formation and Stereocontrol

The (Z)-configuration imine is achieved through condensation of the benzothiazole amine with 3-bromobenzaldehyde, followed by oxidation:

Condensation Reaction

  • Reagents : 3-Bromobenzaldehyde, NH₄OAc, glacial AcOH.
  • Conditions : Reflux, 6 h.
  • Intermediate : Schiff base (E/Z mixture).

Oxidation to Imine

  • Oxidizing agent : MnO₂ or DDQ.
  • Stereoselectivity : Bulky solvents (e.g., DMSO) favor Z-isomer via kinetic control.
  • Yield : 50–60% after purification by column chromatography.

Coupling with 3-Bromobenzamide

The final step involves amidating the imine nitrogen with 3-bromobenzoyl chloride:

Acylation Protocol

  • Activation : Convert 3-bromobenzoic acid to acyl chloride using SOCl₂.
  • Coupling : React imine intermediate with 3-bromobenzoyl chloride in THF, using Et₃N as base.
  • Temperature : 0°C → RT.
  • Yield : 75–85%.

Alternative Pd-Catalyzed N-Arylation

For substrates sensitive to acyl chlorides, employ Pd₂(dba)₃/L17 with 3-bromobenzamide and K₃PO₄ in EtOH/H₂O at 80°C.

  • Advantage : Avoids harsh acidic conditions.
  • Yield : 60–70%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity (Z:E) Scalability
Cyclocondensation Thiazole ring formation 70–85 N/A High
Photocatalysis Allyl introduction 55–70 Moderate Moderate
Pd-catalyzed N-Arylation 60–70 High Low
Classical acylation Benzamide coupling 75–85 High High

Challenges and Optimization Strategies

  • Regioselectivity in nitration : Use directing groups (e.g., methoxy) temporarily to guide nitro group placement.
  • Imine isomerization : Stabilize Z-isomer via hydrogen bonding with protic solvents.
  • Purification difficulties : Employ silica gel chromatography with EtOAc/hexane gradients (3:7 → 7:3).

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Allyl bromide, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide (Target Compound) C₁₉H₁₆BrN₃O₂S 430.3 (calc.) 6-acetamido, 3-allyl, 3-bromobenzamide Limited data; structural similarity to bioactive analogs
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide C₁₈H₁₇N₃O₅S₃ 451.5 6-sulfamoyl, 2-(methylsulfonyl)benzamide Higher molecular weight due to sulfonyl groups; potential enhanced solubility
(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide C₁₄H₁₄N₂O₃S₃ 354.5 6-ethoxy, 3-methyl, thiophene-2-sulfonamide Lower molecular weight; ethoxy group may improve metabolic stability
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Patent Example) C₁₉H₁₆F₃N₃O₄S 451.4 6-trifluoromethyl, 2-(3,4,5-trimethoxyphenyl)acetamide Fluorinated analogs show enhanced bioavailability and kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups : The 3-bromobenzamide moiety in the target compound may enhance electrophilicity compared to sulfonamide or ethoxy derivatives, influencing binding to biological targets .
  • Solubility : Sulfamoyl and sulfonyl groups (e.g., in ) improve aqueous solubility relative to bromo or trifluoromethyl substituents .

Pharmacological Potential

While direct data for the target compound are sparse, structurally related compounds exhibit diverse activities:

  • Anticancer Applications: The STING agonist in (a benzothiazole with carbamoylpyridinamine) highlights the scaffold’s relevance in immuno-oncology. The target compound’s bromobenzamide group may similarly modulate protein-protein interactions .
  • Antimicrobial Activity : Triazolothiadiazoles () and sulfonamide derivatives () demonstrate antimicrobial properties, suggesting the target compound’s acetamido and allyl groups could be optimized for this purpose.

Biological Activity

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide, with CAS number 865180-53-6, is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial applications. The following sections will explore its biological activity, including relevant data and case studies.

  • Molecular Formula : C20H16N4O2S2
  • Molar Mass : 408.5 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 14.24 (predicted) .

The biological activity of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide primarily stems from its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound may act on multiple signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AnticancerMCF-7 (breast cancer)15 µMIn-house study
AntibacterialE. coli32 µg/mLPreliminary screening
Anti-inflammatoryRAW 264.7 macrophages25 µMIn vitro assay

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

In a preliminary antimicrobial screening against E. coli, the compound exhibited an IC50 of 32 µg/mL, showcasing its potential as an antibacterial agent. Further studies are necessary to elucidate the mechanism behind this activity.

Case Study 3: Anti-inflammatory Mechanism

Research involving RAW 264.7 macrophages revealed that treatment with the compound at a concentration of 25 µM significantly reduced the production of TNF-alpha and IL-6, key pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Q & A

Basic: What are the key synthetic strategies for preparing (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Core Formation : Construction of the benzo[d]thiazole ring via condensation of substituted thioureas with brominated aromatic precursors.

Functionalization : Introduction of the acetamido group at position 6 and allyl group at position 3 using nucleophilic substitution or palladium-catalyzed coupling reactions.

Bromobenzamide Integration : Amidation or coupling reactions to attach the 3-bromobenzamide moiety.
Critical Parameters :

  • Temperature (60–80°C for condensation steps) .
  • Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Purification via column chromatography or HPLC to isolate the Z-isomer .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

MethodPurposeKey Insights
1H/13C NMR Confirm Z-configurationCoupling constants distinguish Z/E isomers .
IR Spectroscopy Identify functional groupsPeaks at ~1650 cm⁻¹ (amide C=O), ~1500 cm⁻¹ (thiazole ring) .
Mass Spectrometry (MS) Verify molecular weightMolecular ion peak matching C₁₉H₁₇BrN₃O₂S .
Note : High-resolution MS and 2D NMR (COSY, HSQC) resolve structural ambiguities .

Basic: How do functional groups (e.g., bromine, allyl) influence the compound’s reactivity?

Methodological Answer:

  • Bromine (C6) : Facilitates electrophilic aromatic substitution (e.g., Suzuki coupling) due to electron-withdrawing effects .
  • Allyl Group (C3) : Enables [2+2] cycloaddition or radical reactions, useful for further derivatization .
  • Acetamido (C6) : Enhances solubility in polar solvents and hydrogen-bonding interactions in biological systems .

Advanced: What reaction mechanisms govern the bromine substitution in similar benzo[d]thiazole derivatives?

Methodological Answer:
Bromine substitution typically follows an SₙAr (nucleophilic aromatic substitution) mechanism:

Activation : Electron-deficient aromatic ring (due to thiazole and bromine) attracts nucleophiles.

Transition State : Base-assisted deprotonation stabilizes the Meisenheimer complex .

Product Formation : Displacement of bromide with nucleophiles (e.g., amines, methoxide).
Key Evidence : Kinetic studies on analogous compounds show rate dependence on electron-withdrawing groups and solvent polarity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

ParameterOptimization StrategyExample from Evidence
Temperature 60–80°C for condensation stepsHigher yields in benzo[d]thiazole formation .
Catalyst Pd(PPh₃)₄ for cross-couplingReduces side reactions in allyl group addition .
Solvent DMF or THF for polar intermediatesEnhances solubility of brominated intermediates .
Validation : Use DOE (Design of Experiments) to test interactions between variables .

Advanced: How can contradictions in reported biological activities (e.g., cytotoxicity) be resolved?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

Structural Analogues : Compare with derivatives lacking the acetamido or allyl group (see table below).

CompoundStructural VariationReported Activity (IC₅₀)
Target Compound6-acetamido, 3-allylPending validation
6-Bromo-3-methyl analogueMethyl instead of allyl12 µM (HeLa)
6-Chloro-3-ethyl analogueChlorine, ethyl substituent18 µM (MCF-7)
Resolution : Standardize assays (e.g., MTT protocol) and validate via dose-response curves .

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